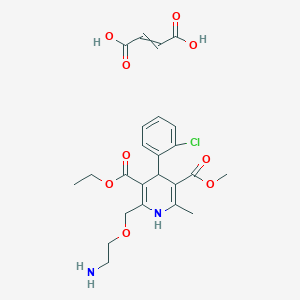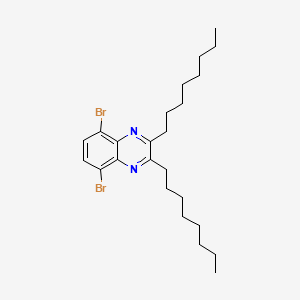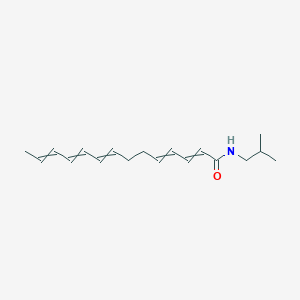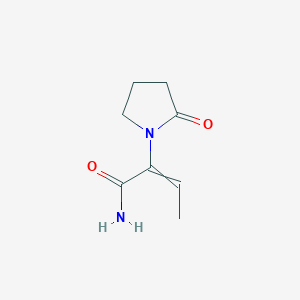
(S)-3-(Boc-amino)-4-(3-indolyl)butanoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-L-beta-homotryptophan is a synthetic amino acid derivative of tryptophan, an essential amino acid crucial for protein synthesis and neurotransmitter production. It is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Boc-L-beta-homotryptophan typically involves the protection of the amino group of L-beta-homotryptophan with a Boc group. This can be achieved by reacting L-beta-homotryptophan with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection of the amino group.
Industrial Production Methods
Industrial production of Boc-L-beta-homotryptophan follows similar synthetic routes but on a larger scale. The process involves the use of cGMP (current Good Manufacturing Practice) synthesis workshops with cleanroom classifications ranging from Class 100 to Class 100,000. The production capacity can range from kilograms to metric tons, ensuring high-quality and consistent batches.
Análisis De Reacciones Químicas
Types of Reactions
Boc-L-beta-homotryptophan undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol.
Major Products Formed
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Alcohol derivatives of the carboxyl group.
Substitution: Deprotected amino acids or amino acid derivatives.
Aplicaciones Científicas De Investigación
Boc-L-beta-homotryptophan has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in peptide synthesis and other organic synthesis reactions.
Biology: Studied for its role in modulating immune responses and as a precursor for neurotransmitter synthesis.
Medicine: Investigated for potential therapeutic applications due to its structural similarity to tryptophan.
Industry: Utilized in the production of high-purity amino acids and peptides for various industrial applications.
Mecanismo De Acción
The mechanism of action of Boc-L-beta-homotryptophan involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical pathways, including protein synthesis and neurotransmitter production .
Comparación Con Compuestos Similares
Similar Compounds
L-beta-homotryptophan: The unprotected form of Boc-L-beta-homotryptophan.
L-tryptophan: The parent amino acid from which Boc-L-beta-homotryptophan is derived.
Boc-L-tryptophan: Another Boc-protected derivative of tryptophan.
Uniqueness
Boc-L-beta-homotryptophan is unique due to its specific structure, which includes an additional methylene group compared to L-tryptophan. This structural difference can influence its reactivity and interactions in biochemical pathways, making it a valuable compound for specific research applications.
Propiedades
IUPAC Name |
4-(1H-indol-3-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-17(2,3)23-16(22)19-12(9-15(20)21)8-11-10-18-14-7-5-4-6-13(11)14/h4-7,10,12,18H,8-9H2,1-3H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUZZBYOOQVPWSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-N-cyclopropyl-9-[4-[(2-methylpropan-2-yl)oxymethyl]cyclopent-2-en-1-yl]purine-2,6-diamine](/img/structure/B13385172.png)





![3-[4-[1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl]-N-[5-[3-[4-[1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl]prop-2-enoylamino]pentyl]prop-2-enamide](/img/structure/B13385199.png)
![N-[(Dimethylamino)methylene]-2'-O-methylguanosine](/img/structure/B13385201.png)
![Propan-2-yl 7-[3,5-dihydroxy-2-(3-oxodecyl)cyclopentyl]hept-5-enoate](/img/structure/B13385202.png)
![3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]pentanoic acid](/img/structure/B13385203.png)
![N-[1-(5-chloro-2-hydroxyphenyl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B13385207.png)
![2-[Diphenyl[(trimethylsilyl)oxy]methyl]pyrrolidine](/img/structure/B13385214.png)
